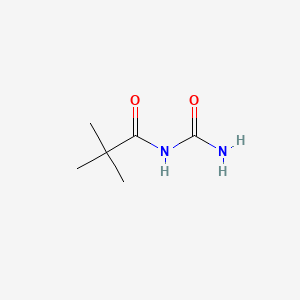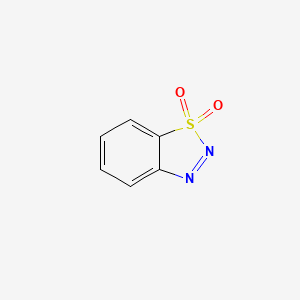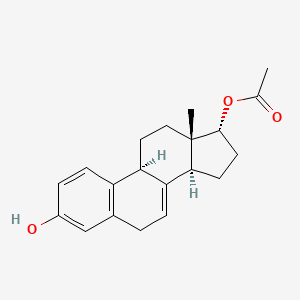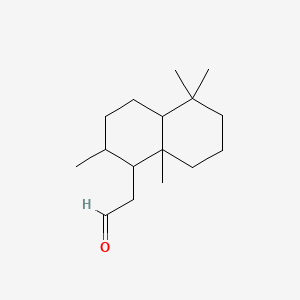
Formamide, N-(1-adamantyl-1-ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(1-adamantyl-1-ethyl)- is a chemical compound with the molecular formula C11H17NO It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-adamantyl-1-ethyl)- typically involves the reaction of 1-bromoadamantane with formamide. The process can be summarized in the following steps:
Preparation of 1-bromoadamantane: Adamantane is brominated using liquid bromine to yield 1-bromoadamantane.
Reaction with Formamide: 1-bromoadamantane is then reacted with formamide to produce Formamide, N-(1-adamantyl-1-ethyl)-.
Industrial Production Methods
For large-scale production, the synthesis of Formamide, N-(1-adamantyl-1-ethyl)- can be optimized to reduce the use of toxic reagents and solvents. The process can be carried out in a single pot to make it more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(1-adamantyl-1-ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The adamantyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl oxides, while reduction can produce adamantyl amines .
Applications De Recherche Scientifique
Formamide, N-(1-adamantyl-1-ethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Formamide, N-(1-adamantyl-1-ethyl)- exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group provides rigidity and stability, allowing the compound to interact with specific enzymes and receptors. This interaction can modulate biological pathways and lead to various effects, such as antiviral or antiparkinsonian activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: A well-known antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
Formamide, N-(1-adamantyl-1-ethyl)- is unique due to its specific structural modifications, which provide distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other adamantane derivatives .
Propriétés
| 101468-16-0 | |
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)ethyl]formamide |
InChI |
InChI=1S/C13H21NO/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h8-12H,2-7H2,1H3,(H,14,15) |
Clé InChI |
HJSYQRZMNFETRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


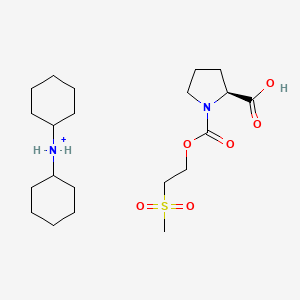
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
